7-Bromo-3-(difluoromethyl)quinolin-2-amine
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Overview
Description
7-Bromo-3-(difluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C10H7BrF2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 7-bromoquinoline with difluoromethylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 7-Bromo-3-(difluoromethyl)quinolin-2-amine may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(difluoromethyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups
Scientific Research Applications
7-Bromo-3-(difluoromethyl)quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-3-(difluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The difluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 2-Quinolinamine, 7-bromo-3-(difluoromethyl)-
Uniqueness
7-Bromo-3-(difluoromethyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H7BrF2N2 |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
7-bromo-3-(difluoromethyl)quinolin-2-amine |
InChI |
InChI=1S/C10H7BrF2N2/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4,9H,(H2,14,15) |
InChI Key |
WHTMYBPDZKQSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(F)F)N)Br |
Origin of Product |
United States |
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